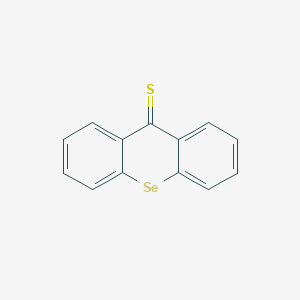

9H-Selenoxanthene-9-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80683-67-6 |

|---|---|

Molecular Formula |

C13H8SSe |

Molecular Weight |

275.2 g/mol |

IUPAC Name |

selenoxanthene-9-thione |

InChI |

InChI=1S/C13H8SSe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |

InChI Key |

GDHYTGOYUYKSPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3[Se]2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 9H-Selenoxanthene-9-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 9H-Selenoxanthene-9-thione. Due to the limited availability of direct literature on this specific molecule, this document outlines a proposed synthetic pathway based on established organoselenium chemistry and analogous reactions. The characterization section details the expected analytical data, drawing parallels with closely related structures.

Introduction

Heterocyclic compounds containing selenium have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The 9H-selenoxanthene scaffold, a selenium-containing analogue of the well-studied xanthene and thioxanthene systems, presents a promising area for the development of new therapeutic agents and functional materials. The introduction of a thione group at the 9-position is anticipated to further modulate the compound's reactivity and biological activity. This guide details a plausible two-step synthesis of this compound and the analytical methods for its characterization.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor, 9H-Selenoxanthen-9-one, followed by its thionation.

Experimental Protocol: Synthesis of 9H-Selenoxanthen-9-one

This procedure is adapted from established methods for the synthesis of substituted selenoxanthones.

Materials:

-

2-Iodobenzoic acid

-

Selenophenol

-

Copper powder

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Polyphosphoric acid (PPA)

Procedure:

-

Synthesis of 2-(Phenylseleno)benzoic Acid:

-

In a round-bottom flask, dissolve 2-iodobenzoic acid and selenophenol in DMF.

-

Add potassium carbonate and copper powder to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture, pour it into water, and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the crude 2-(phenylseleno)benzoic acid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

-

-

Cyclization to 9H-Selenoxanthen-9-one:

-

Place the purified 2-(phenylseleno)benzoic acid in a flask and add an excess of polyphosphoric acid.

-

Heat the mixture at a high temperature (e.g., 120-140 °C) for several hours with stirring.

-

Monitor the cyclization by TLC.

-

Upon completion, carefully pour the hot mixture onto crushed ice with vigorous stirring.

-

The precipitate, 9H-Selenoxanthen-9-one, is then filtered, washed thoroughly with water and a dilute sodium bicarbonate solution, and dried.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Experimental Protocol: Synthesis of this compound

This protocol utilizes Lawesson's reagent for the thionation of the selenoxanthone precursor.

Materials:

-

9H-Selenoxanthen-9-one

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene or another high-boiling point aprotic solvent

Procedure:

-

Thionation Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve 9H-Selenoxanthen-9-one in anhydrous toluene.

-

Add Lawesson's reagent (typically 0.5-1.0 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more colored, spot.

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) to isolate the this compound.

-

Recrystallization from an appropriate solvent can be performed for further purification.

-

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and analytical techniques. The following table summarizes the expected characterization data based on the analysis of analogous compounds.

| Analytical Technique | Expected Observations for this compound |

| Appearance | Colored solid (likely deep red or purple) |

| Melting Point | Expected to be a sharp melting point, likely different from the selenoxanthone precursor. |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the thione group. The protons adjacent to the selenium atom may show coupling to the ⁷⁷Se isotope. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-150 ppm. The thione carbon (C=S) is expected to appear significantly downfield, potentially in the range of δ 190-210 ppm. |

| ⁷⁷Se NMR | A characteristic chemical shift for a selenoxanthene system. |

| Mass Spectrometry (HRMS) | The molecular ion peak corresponding to the exact mass of C₁₃H₈SSe. The isotopic pattern for selenium (six naturally occurring isotopes) will be a key diagnostic feature. |

| UV-Vis Spectroscopy | Expected to show strong absorption in the visible region, characteristic of thiones, which are known chromophores. The λmax will be shifted to a longer wavelength compared to the selenoxanthen-9-one precursor. |

| Infrared (IR) Spectroscopy | Absence of the C=O stretching band (around 1650 cm⁻¹) of the precursor and the appearance of a C=S stretching band (typically in the range of 1020-1250 cm⁻¹). |

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized final product can be visualized as a logical workflow.

Spectroscopic Characterization of 9H-Selenoxanthene-9-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Selenoxanthene-9-thione is a selenium-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural similarity to thioxanthene and xanthone derivatives suggests potential applications in photodynamic therapy, as a building block for organic semiconductors, and as a scaffold in drug design. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the elucidation of its structure-activity relationships.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on the analysis of structurally related compounds, in the absence of direct experimental data in the current literature. The guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of analogous compounds, including selenoxanthenone and other aromatic selones.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 8.5 | m | - |

| ¹³C NMR | Chemical Shift (δ, ppm) | ||

| C=Se | > 200 | ||

| Aromatic C | 120 - 150 |

Disclaimer: The data presented is an estimation based on analogous compounds and should be confirmed by experimental analysis.

Table 2: Predicted ⁷⁷Se NMR Spectral Data

| ⁷⁷Se NMR | Chemical Shift (δ, ppm) |

| C=Se | High ppm range (indicative of selenoketone) |

Note: The chemical shift of ⁷⁷Se is highly sensitive to its chemical environment. For the analogous compound selenoxanthenone, proton-decoupled ⁷⁷Se-NMR spectra show characteristic signals for the selenium atom in the heterocyclic ring.[1]

Table 3: Predicted IR and UV-Vis Spectral Data

| IR Spectroscopy | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Aromatic C-H stretch | 3000 - 3100 | Medium | |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | |

| C=Se stretch | ~1000 - 1100 | Medium | |

| UV-Vis Spectroscopy | λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 - 280 | High | π → π | |

| ~350 - 450 | Medium | n → π |

Note: The extended conjugation in the this compound system is expected to result in absorptions at longer wavelengths in the UV-Vis spectrum.[2][3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

⁷⁷Se NMR: Acquire a proton-decoupled selenium-77 NMR spectrum. Due to the low gyromagnetic ratio and moderate natural abundance of ⁷⁷Se, a larger sample concentration and an extended acquisition time may be necessary. For selenoxanthenone, ⁷⁷Se NMR was successfully performed on a 0.1 M solution in CDCl₃.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

Unveiling the Electronic Landscape of 9H-Selenoxanthene-9-thione: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive computational framework for investigating the electronic structure of the novel heterocyclic compound, 9H-Selenoxanthene-9-thione. In the absence of direct, published computational studies on this specific molecule, this guide synthesizes methodologies and findings from computational analyses of analogous sulfur-containing heterocycles, primarily thioxanthene and its derivatives, and other organoselenium compounds. This extrapolated approach offers a robust starting point for researchers seeking to model and understand the electronic properties of this selenium-rich scaffold, a class of compounds with burgeoning interest in medicinal chemistry and materials science.

Theoretical Foundation for Computational Analysis

The electronic structure of this compound is governed by the interplay of its tricyclic aromatic system and the unique properties of the selenocarbonyl (C=Se) group. Computational chemistry provides a powerful lens to probe these characteristics. Density Functional Theory (DFT) is the most common and effective method for such investigations, offering a balance between accuracy and computational cost. For a more refined analysis of excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the preferred approach.

Proposed Computational Methodology

A rigorous computational study of this compound would necessitate a multi-step workflow, from geometry optimization to the analysis of molecular orbitals and simulated electronic spectra.

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry to find its most stable conformation. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set. For a molecule containing a heavy atom like selenium, a basis set that includes polarization and diffuse functions, such as 6-311+G(d,p), is recommended for accurate results. Following optimization, a vibrational frequency analysis should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure and Molecular Orbital Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be undertaken. This involves examining the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitability. Natural Bond Orbital (NBO) analysis can also be employed to investigate charge distribution and intramolecular interactions.

Simulation of Electronic Spectra

To correlate computational results with potential experimental data, the electronic absorption spectrum can be simulated using TD-DFT. This calculation provides information about the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the orbitals involved in these transitions. The choice of functional and basis set for TD-DFT calculations should be carefully considered and potentially benchmarked against experimental data for related compounds if available.

Predicted Electronic Properties and Data Presentation

Based on studies of analogous thiones and selenocarbonyl compounds, we can anticipate key electronic features for this compound. The selenocarbonyl group is expected to play a significant role in defining the frontier molecular orbitals. The HOMO is likely to have substantial contribution from the lone pairs of the selenium atom, while the LUMO is expected to be a π* orbital with significant density on the C=Se bond.

The following tables present a hypothetical summary of quantitative data that would be generated from a computational study of this compound, based on typical values for related compounds.

Table 1: Optimized Geometric Parameters (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=Se | 1.78 | - | - |

| C-Se (ring) | 1.90 | - | - |

| C-S (ring) | - | 105.0 | - |

| C-C (aromatic) | 1.40 | 120.0 | 180.0 |

| Central Ring Puckering | - | - | 25.0 |

Table 2: Calculated Electronic Properties (Predicted)

| Property | Value |

| Ground State Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -2.5 |

| HOMO-LUMO Gap (eV) | 3.3 |

| Ionization Potential (eV) | 6.2 |

| Electron Affinity (eV) | 1.8 |

Table 3: Simulated Electronic Transitions (TD-DFT, Predicted)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 450 | 0.08 | n → π |

| S₀ → S₂ | 380 | 0.25 | π → π |

| S₀ → S₃ | 320 | 0.15 | π → π* |

Visualizing Computational Workflows and Relationships

To provide a clearer understanding of the proposed computational study, the following diagrams, generated using the DOT language, illustrate the logical workflow and the relationships between key concepts.

Caption: A flowchart of the proposed computational workflow.

Caption: Relationships between key electronic properties.

Conclusion and Future Directions

This technical guide outlines a comprehensive computational strategy for elucidating the electronic structure of this compound. While direct experimental and computational data for this molecule are yet to be reported, the proposed methodologies, based on robust computational techniques and analogies to related compounds, provide a solid foundation for future research. Such studies will be invaluable for understanding the fundamental properties of this novel heterocyclic system and could guide the rational design of new therapeutic agents and functional materials. The synthesis and experimental characterization of this compound, particularly its spectroscopic analysis, are critical next steps to validate and refine the computational models presented herein.

Discovery and Isolation of 9H-Selenoxanthene-9-thione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of 9H-Selenoxanthene-9-thione derivatives. While specific experimental data for this class of compounds is limited in publicly accessible literature, this document outlines a probable synthetic pathway, details generalized experimental protocols, and discusses the potential biological significance based on related heterocyclic systems. The synthesis of the target molecule likely proceeds through the thionation of its corresponding ketone precursor, 9H-Selenoxanthen-9-one. This guide will serve as a foundational resource for researchers interested in the synthesis and evaluation of these novel selenium-containing heterocyclic compounds.

Introduction

Heterocyclic compounds containing selenium have garnered significant interest in medicinal chemistry due to their diverse biological activities. The replacement of sulfur with selenium in bioactive molecules can modulate their pharmacological properties, including potency and selectivity. The 9H-Selenoxanthene scaffold is a selenium analog of the well-studied thioxanthene and xanthene systems, which are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a thione group at the 9-position of the 9H-Selenoxanthene nucleus is anticipated to yield novel derivatives with unique physicochemical and biological characteristics.

This guide focuses on the synthesis and isolation of this compound derivatives, providing a theoretical framework and practical guidance for their preparation and characterization.

Synthetic Pathway

The most plausible and direct route to this compound derivatives involves a two-step process:

-

Synthesis of the Precursor: Preparation of the corresponding 9H-Selenoxanthen-9-one.

-

Thionation: Conversion of the ketone functionality of 9H-Selenoxanthen-9-one to a thione using a suitable thionating agent.

Synthesis of 9H-Selenoxanthen-9-one (CAS: 4734-58-1)

Thionation of 9H-Selenoxanthen-9-one

The conversion of the carbonyl group to a thiocarbonyl group is a well-established transformation in organic synthesis. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this purpose.

The proposed reaction is illustrated in the workflow diagram below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols based on standard procedures for the thionation of xanthone and thioxanthone analogs using Lawesson's reagent. Researchers should optimize these conditions for the specific 9H-Selenoxanthen-9-one substrate.

General Procedure for the Thionation of 9H-Selenoxanthen-9-one

Materials:

-

9H-Selenoxanthen-9-one

-

Lawesson's Reagent (0.5 - 1.0 equivalents)

-

Anhydrous Toluene (or other suitable high-boiling aprotic solvent, e.g., xylene)

-

Inert gas (Argon or Nitrogen)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 9H-Selenoxanthen-9-one (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Add Lawesson's reagent (0.5-1.0 eq) to the solution. The stoichiometry may need to be optimized.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired this compound.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Data Presentation

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 9H-Thioxanthene-9-thione | C₁₃H₈S₂ | 228.34 | 104-106 | ¹³C NMR (CDCl₃, ppm): 201.1 (C=S) |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound derivatives have been found, the known activities of related xanthene and thioxanthene derivatives provide a basis for predicting their potential pharmacological effects.

Xanthene and thioxanthene cores are present in numerous compounds with demonstrated anticancer and anti-inflammatory properties. The introduction of selenium is known to influence biological activity, often enhancing antioxidant and cytotoxic effects. It is hypothesized that this compound derivatives could interact with various cellular targets and signaling pathways implicated in cancer and inflammation.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, based on the known mechanisms of related heterocyclic agents.

Caption: Hypothesized signaling pathways modulated by this compound derivatives.

Conclusion

The synthesis and isolation of this compound derivatives represent a promising area of research for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for the preparation of these compounds via the thionation of 9H-Selenoxanthen-9-one. While specific experimental data and biological evaluations are currently lacking in the literature, the information presented herein, based on analogous chemical systems, offers valuable guidance for researchers venturing into this field. Further investigation is warranted to fully elucidate the synthetic methodologies, physicochemical properties, and pharmacological potential of this intriguing class of selenium-containing heterocycles.

A Theoretical and Methodological Framework for Assessing the Stability of 9H-Selenoxanthene-9-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Selenocarbonyls and Their Significance

Heterocyclic compounds containing selenium have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The replacement of sulfur with selenium in thioxanthene systems to form 9H-Selenoxanthene-9-thione is expected to modulate the molecule's reactivity, stability, and potential as a therapeutic agent or functional material. Understanding the inherent stability of this selenocarbonyl is a critical first step in its development and application.

Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico tool to predict molecular geometry, electronic structure, and thermodynamic stability. These computational insights, when coupled with robust synthetic and analytical procedures, offer a comprehensive understanding of the molecule's behavior.

Theoretical Calculations of Molecular Stability

The stability of this compound can be thoroughly investigated using computational chemistry methods. A typical workflow for such an analysis is outlined below.

Computational Workflow

The following diagram illustrates a standard workflow for the theoretical analysis of a molecule like this compound.

Hypothetical Quantitative Data

The following tables present hypothetical but realistic data for the geometric parameters and electronic properties of this compound, as would be obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. This data is based on known values for similar heterocyclic systems.

Table 1: Calculated Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=Se | 1.78 Å |

| C-Se (ring) | 1.90 Å | |

| C-C (aromatic) | 1.40 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-Se-C | 98.5° |

| C-C=Se | 121.0° | |

| Dihedral Angle | Phenyl Ring Twist | 25.0° |

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

| Property | Value | Unit |

| Total Electronic Energy | -2875.123 | Hartrees |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -2.45 | eV |

| HOMO-LUMO Gap | 3.44 | eV |

| Dipole Moment | 3.15 | Debye |

| Gibbs Free Energy of Formation | -2874.987 | Hartrees |

Disclaimer: The data presented in Tables 1 and 2 are illustrative and not the result of actual calculations on this compound. They are provided to demonstrate the type of output from the described computational workflow.

Experimental Protocols

The synthesis of this compound would likely follow multi-step procedures adapted from the synthesis of related thioxanthenes and other selenocarbonyls. Below is a generalized, representative protocol.

Synthesis of 9H-Selenoxanthen-9-one (Precursor)

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Starting Materials: Phenyl ether and selenious acid are used as precursors.

-

Reaction: The reactants are dissolved in a suitable high-boiling solvent (e.g., diphenyl ether).

-

Cyclization: The mixture is heated to a high temperature (e.g., 200-250 °C) under an inert atmosphere for several hours to facilitate the electrophilic cyclization.

-

Workup: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

-

Purification: The crude product is purified by column chromatography on silica gel.

Conversion to this compound

-

Thionation/Selenation: The precursor, 9H-Selenoxanthen-9-one, is reacted with a selenating agent. A common reagent for such conversions is Lawesson's reagent, though a selenium analog or P4Se10 would be more direct.

-

Reaction Conditions: The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene under an inert atmosphere.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization or column chromatography.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

⁷⁷Se NMR Spectroscopy: To confirm the presence and chemical environment of the selenium atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the C=Se stretching frequency.

-

UV-Vis Spectroscopy: To analyze the electronic transitions.

-

Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure.

The following diagram illustrates a generalized synthetic and characterization workflow.

Conclusion

While the direct theoretical and experimental investigation of this compound is an area ripe for exploration, the principles and methodologies outlined in this guide provide a solid foundation for such research. The combination of DFT calculations and established synthetic organic chemistry techniques will be instrumental in elucidating the stability, structure, and potential applications of this and other novel selenium-containing heterocyclic compounds. The workflows and hypothetical data presented serve as a blueprint for future studies in this exciting field.

This technical guide provides a comprehensive overview of the IUPAC nomenclature for 9H-Selenoxanthene-9-thione and its structural analogs. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the systematic naming conventions for these selenium-containing heterocyclic compounds.

IUPAC Nomenclature

The IUPAC nomenclature for heterocyclic compounds follows a set of established rules designed to provide a unique and unambiguous name for any given structure. The name of the target molecule, this compound, is derived by systematically considering its constituent parts: the parent heterocycle, the presence of a selenium atom, and the functional groups.

The naming process is analogous to that of its sulfur and oxygen-containing counterparts, 9H-thioxanthene-9-thione and xanthene-9-thione, respectively. According to IUPAC Rule C-701, organic compounds containing selenium are, as far as possible, named analogously to the corresponding sulfur compounds.[1] The prefix "seleno-" is used to denote the presence of a selenium atom replacing an oxygen atom, or in this case, a sulfur atom in the parent ring system.[1]

The parent heterocycle is "xanthene," a tricyclic system. The inclusion of a selenium atom in place of the oxygen atom in xanthene leads to "selenoxanthene." The "9H" designation indicates the position of the saturated carbon atom in the central ring. The suffix "-9-thione" specifies the presence of a thione group (a carbon-sulfur double bond) at the 9-position.

Therefore, the systematic IUPAC name for the structure is This compound .

The logical relationship for the nomenclature of this compound, starting from the base xanthene structure, is illustrated in the diagram below.

Comparative Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Xanthene-9-thione | C₁₃H₈OS | 212.27 | 492-21-7 |

| 9H-Thioxanthene-9-thione | C₁₃H₈S₂ | 228.34 | 3591-73-9 |

| This compound | C₁₃H₈SSe | 275.23 | 80683-67-6 [2] |

Proposed Experimental Protocol for Synthesis

A specific, published experimental protocol for the synthesis of this compound is not widely documented. However, a plausible and commonly employed synthetic route for the preparation of thiones from their corresponding ketones is the thionation reaction using Lawesson's reagent. Given the availability of the precursor 9H-Selenoxanthen-9-one, the following protocol is proposed as a representative method.

Reaction: Thionation of 9H-Selenoxanthen-9-one with Lawesson's Reagent.

Reactants:

-

9H-Selenoxanthen-9-one

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous Toluene (or other suitable high-boiling aprotic solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-Selenoxanthen-9-one in anhydrous toluene.

-

Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent is typically removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is based on well-established procedures for the thionation of various ketones and should be adaptable for the synthesis of the target compound.[3][4][5]

Signaling Pathways and Experimental Workflows

At present, there is limited information available in the scientific literature regarding the specific signaling pathways in which this compound may be involved or detailed experimental workflows for its biological evaluation. Research into selenium-containing heterocycles is an active area, and future studies may elucidate the biological roles of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for 9H-Selenoxanthene-9-thione as a Precursor in Organic Synthesis

Disclaimer: Publicly available scientific information on the synthesis, reactivity, and applications of 9H-selenoxanthene-9-thione is extremely limited. The following application notes and protocols are largely based on analogous sulfur-containing compounds and general principles of organoselenium chemistry. The proposed synthetic route is hypothetical and would require experimental validation.

Introduction

This compound, a selenium analog of the well-studied 9H-thioxanthene-9-thione, is a heterocyclic compound with potential applications in organic synthesis and materials science. Its structure, featuring a selenoketone functional group within a tricyclic framework, suggests a rich and varied reactivity profile. While specific experimental data for this compound is scarce, its sulfur counterpart is known to be a versatile precursor for various heterocyclic systems and a useful photoredox catalyst. By analogy, this compound is anticipated to serve as a valuable building block for the synthesis of novel selenium-containing heterocycles and functional materials.

Compound Information:

| Compound Name | This compound |

| Molecular Formula | C₁₃H₈SSe |

| CAS Number | 80683-67-6 |

| Structure | A tricyclic system with a central six-membered ring containing a selenium atom and a thioketone group at the 9-position, flanked by two benzene rings. |

Proposed Synthetic Protocol: Selenation of 9H-Xanthen-9-one

The most plausible route to this compound is through the selenation of the corresponding ketone, 9H-xanthen-9-one, using a suitable selenating agent. Lawesson's reagent is a well-known thionating agent, and selenium analogs have been developed for similar transformations. One such reagent is Woollins' reagent (2,4-diphenyl-1,3,2,4-diselenadiphosphetane 2,4-diselenide).

Experimental Protocol (Hypothetical)

Reaction: Synthesis of this compound from 9H-Xanthen-9-one

Materials:

-

9H-Xanthen-9-one

-

Woollins' Reagent

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 9H-xanthen-9-one (1.0 equivalent) in anhydrous toluene.

-

To this solution, add Woollins' reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Quantitative Data (Hypothetical):

| Starting Material | Reagent | Product | Solvent | Temperature | Reaction Time | Yield |

| 9H-Xanthen-9-one | Woollins' Reagent | This compound | Toluene | Reflux | 4-12 h | 60-80% (estimated) |

Potential Applications in Organic Synthesis

Based on the known reactivity of thioketones and other organoselenium compounds, this compound could serve as a precursor in several types of organic transformations:

-

Diels-Alder Reactions: The selenoketone moiety can act as a dienophile in cycloaddition reactions to construct complex selenium-containing heterocyclic scaffolds.

-

1,3-Dipolar Cycloadditions: Reaction with 1,3-dipoles would provide access to five-membered selenium-containing heterocycles.

-

Photochemical Reactions: Similar to its sulfur analog, this compound may exhibit interesting photochemical properties, potentially serving as a photosensitizer or a precursor for photochemically generated reactive intermediates.

-

Synthesis of Selenoxanthene Derivatives: The selenoketone can be a handle for various functional group transformations to access a library of 9-substituted selenoxanthene derivatives with potential applications in medicinal chemistry and materials science.

Logical Workflow for Synthesis and Application

Caption: Proposed synthetic workflow and potential applications of this compound.

Signaling Pathways and Experimental Workflows

Due to the lack of biological studies on this compound, there are no known signaling pathways associated with this compound. The experimental workflow for its synthesis and subsequent use as a precursor would follow standard organic synthesis methodologies as outlined in the hypothetical protocol above. A generalized workflow is presented below.

Caption: A generalized experimental workflow for the synthesis and application of this compound.

Conclusion for Researchers and Drug Development Professionals

While this compound remains a largely unexplored compound, its structure suggests significant potential as a precursor in organic synthesis. The development of a reliable synthetic route to this molecule would open avenues for the creation of novel selenium-containing heterocycles. Such compounds are of interest in drug development due to the unique biological properties often associated with organoselenium compounds, including antioxidant and anticancer activities. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential as a versatile building block in medicinal chemistry and materials science. Researchers are encouraged to investigate the proposed synthetic route and explore the reactivity of this promising, yet understudied, molecule.

Application Notes and Protocols: 9H-Selenoxanthene-9-thione as a Photosensitizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Selenoxanthene-9-thione is a heterocyclic compound featuring a selenium atom within its tricyclic core and a thione group. This unique structure suggests its potential as an efficient photosensitizer. The presence of the heavy selenium atom is anticipated to enhance intersystem crossing (ISC) from the excited singlet state to the triplet state, a phenomenon known as the heavy-atom effect. This effect is crucial for effective Type II photosensitizers, which rely on the long-lived triplet state to transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent and is the primary effector molecule in many photodynamic therapy (PDT) applications for cancer treatment and in photocatalytic organic reactions.

The thione group (C=S) can also contribute to the photophysical properties of the molecule, often promoting ISC and providing a site for further chemical modification. These structural features make this compound a molecule of significant interest for applications requiring efficient singlet oxygen generation.

Principle of Action: Type II Photosensitization

The proposed mechanism of action for this compound as a photosensitizer follows the Jablonski diagram for a Type II process. Upon absorption of light of a suitable wavelength, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy selenium atom, the rate of intersystem crossing to the triplet state (T₁) is significantly enhanced. This long-lived triplet state photosensitizer can then interact with ground state molecular oxygen (³O₂), which is naturally in a triplet state. Through a process of triplet-triplet annihilation, the photosensitizer returns to its ground state, and molecular oxygen is excited to the highly reactive singlet state (¹O₂).

Caption: General mechanism of a Type II photosensitizer.

Potential Applications

-

Photodynamic Therapy (PDT): As an efficient generator of singlet oxygen, this compound could be a potent PDT agent. Upon localization in tumor tissue and subsequent irradiation, the generated ¹O₂ can induce apoptosis and necrosis in cancer cells.

-

Photocatalysis: The ability to produce singlet oxygen can be harnessed in various organic synthesis reactions, such as [4+2] cycloadditions, ene reactions, and the oxidation of sulfides and phenols.

-

Antimicrobial Photodynamic Therapy (aPDT): The cytotoxic effects of singlet oxygen can also be applied to eradicate bacteria, fungi, and viruses, offering a potential alternative to conventional antibiotics, especially in the context of growing antimicrobial resistance.

Data Presentation

As specific experimental data for this compound is not widely available, the following table presents expected photophysical properties based on data from related heavy-atom containing thiones and xanthone derivatives. These values should be considered as estimates to guide initial experimental design.

| Parameter | Expected Value/Range | Significance |

| Absorption Maximum (λ_max) | 400 - 500 nm | Wavelength for efficient excitation. A longer wavelength is desirable for deeper tissue penetration in PDT. |

| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | High value indicates efficient light absorption. |

| Fluorescence Quantum Yield (Φ_f) | < 0.1 | A low fluorescence yield suggests that other de-excitation pathways, such as ISC, are dominant. |

| Triplet State Quantum Yield (Φ_T) | > 0.8 | A high triplet yield is essential for efficient energy transfer to molecular oxygen. |

| Singlet Oxygen Quantum Yield (Φ_Δ) | > 0.6 | The ultimate measure of a Type II photosensitizer's efficiency. |

| Triplet State Lifetime (τ_T) | 10 - 100 µs | A longer lifetime increases the probability of interaction with molecular oxygen. |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound as a photosensitizer.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the thionation of a corresponding selenoxanthen-9-one precursor.

Materials:

-

9H-Selenoxanthen-9-one

-

Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous toluene or xylene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 9H-Selenoxanthen-9-one in anhydrous toluene.

-

Add 0.5 to 1.0 equivalents of Lawesson's reagent to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 2-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and remove the solvent to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

This protocol uses 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. The rate of DPBF consumption is proportional to the rate of singlet oxygen generation.

Materials:

-

This compound

-

1,3-diphenylisobenzofuran (DPBF)

-

Methylene blue (as a reference standard, Φ_Δ = 0.52 in ethanol)

-

Spectroscopic grade ethanol

-

Cuvettes for UV-Vis spectrophotometer

-

Light source with a specific wavelength (e.g., a laser or a filtered lamp)

Procedure:

-

Prepare stock solutions of the photosensitizer, DPBF, and the reference standard (methylene blue) in ethanol.

-

In a cuvette, prepare a solution containing the photosensitizer (at a concentration giving an absorbance of ~0.1 at the excitation wavelength) and DPBF (at a concentration giving an absorbance of ~1.0 at its absorption maximum, ~410 nm).

-

Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.

-

Monitor the decrease in the absorbance of DPBF at its λ_max at regular time intervals.

-

Repeat the experiment using the reference standard under identical conditions (light intensity, solvent, and initial DPBF absorbance).

-

The singlet oxygen quantum yield is calculated using the following equation: Φ_Δ(sample) = Φ_Δ(ref) * (k_sample / k_ref) * (I_abs(ref) / I_abs(sample)) where k is the slope of the plot of DPBF absorbance vs. time, and I_abs is the light intensity absorbed by the photosensitizer, calculated as I₀(1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength.

Caption: Workflow for the evaluation of a novel photosensitizer.

Safety Precautions

-

Always handle organoselenium compounds in a well-ventilated fume hood. Selenium compounds can be toxic.

-

Lawesson's reagent and phosphorus pentasulfide are malodorous and moisture-sensitive. Handle them under an inert atmosphere.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

When using a laser or high-intensity light source, wear appropriate laser safety goggles.

Experimental protocols for reactions involving 9H-Selenoxanthene-9-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Selenoxanthene-9-thione is a selenium-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural similarity to thioxanthene-9-thione, a known photosensitizer, suggests that it may possess interesting photophysical properties and biological activities. The replacement of sulfur with selenium, a heavier chalcogen, can influence the electronic properties, reactivity, and biological interactions of the molecule. These application notes provide detailed experimental protocols for the synthesis of this compound and suggest potential reactions for its further functionalization, which is of interest for the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor ketone, 9H-Selenoxanthen-9-one, followed by a selenation reaction to yield the target thione.

Step 1: Synthesis of 9H-Selenoxanthen-9-one

The synthesis of 9H-Selenoxanthen-9-one can be achieved through a directed ortho-metalation strategy. This involves the preparation of an N,N-diethyl 2-arylselenobenzamide intermediate, which then undergoes intramolecular cyclization.

Protocol: Synthesis of N,N-Diethyl 4-(Dimethylamino)-2-(phenylseleno)benzamide

This protocol is adapted from a known procedure for the synthesis of substituted selenoxanthones.[1]

Materials:

-

N,N-Diethyl-4-(dimethylamino)benzamide

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

tert-Butyllithium (1.7 M in pentane)

-

Diphenyl diselenide (PhSeSePh)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N,N-diethyl-4-(dimethylamino)benzamide (1.8 mmol) and TMEDA (2.0 mmol) in 10 mL of anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add tert-butyllithium (2.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes.

-

In a separate flask, dissolve diphenyl diselenide (1.8 mmol) in 5 mL of anhydrous THF.

-

Add the solution of diphenyl diselenide dropwise to the reaction mixture at -78 °C.

-

After stirring for 30 minutes at -78 °C, allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

-

Extract the product with CH₂Cl₂ (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

Protocol: Cyclization to 2-(N,N-Dimethylamino)-9H-selenoxanthen-9-one

This protocol describes the intramolecular cyclization of the previously synthesized benzamide to the corresponding selenoxanthone.[1]

Materials:

-

N,N-Diethyl 4-(dimethylamino)-2-(phenylseleno)benzamide

-

Lithium diisopropylamide (LDA) (1.8 M in hexanes/THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the N,N-diethyl 4-(dimethylamino)-2-(phenylseleno)benzamide (1.3 mmol) in 10 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add LDA (5.4 mmol) to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

-

Extract the product with CH₂Cl₂ (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(N,N-Dimethylamino)-9H-selenoxanthen-9-one.

Step 2: Synthesis of this compound from 9H-Selenoxanthen-9-one

The conversion of the ketone to the thione can be achieved using a selenating agent such as Woollins' reagent.

Protocol: Selenation of 9H-Selenoxanthen-9-one

This is a general proposed protocol based on the known reactivity of Woollins' reagent with ketones.

Materials:

-

9H-Selenoxanthen-9-one (or its derivative from Step 1)

-

Woollins' Reagent (2,4-diphenyl-1,3-diselenadiphosphetane-2,4-diselenide)

-

Anhydrous Toluene

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 9H-Selenoxanthen-9-one (1.0 mmol) in anhydrous toluene (20 mL).

-

Add Woollins' reagent (0.6 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data Summary

| Step | Reactant | Reagent | Product | Yield (%) |

| 1a | N,N-Diethyl-4-(dimethylamino)benzamide | t-BuLi, PhSeSePh | N,N-Diethyl 4-(dimethylamino)-2-(phenylseleno)benzamide | Not reported |

| 1b | N,N-Diethyl 4-(dimethylamino)-2-(phenylseleno)benzamide | LDA | 2-(N,N-Dimethylamino)-9H-selenoxanthen-9-one | 70[1] |

| 2 | 9H-Selenoxanthen-9-one | Woollins' Reagent | This compound | Expected: 40-85 (based on analogous reactions) |

Experimental Workflows

Caption: Synthetic pathway for this compound.

Potential Reactions of this compound

The thione group in this compound is a versatile functional group that can undergo various transformations, allowing for the synthesis of a diverse range of derivatives.

Alkylation Reactions

The selenium atom of the thiocarbonyl group is nucleophilic and can be alkylated with various electrophiles, such as alkyl halides. This reaction leads to the formation of selenoxanthylium salts, which can be valuable intermediates.

Proposed Protocol: S-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL) in a round-bottom flask under an inert atmosphere.

-

Add the alkyl halide (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the formation of the salt, which may precipitate from the solution.

-

If a precipitate forms, collect it by filtration, wash with cold anhydrous solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization.

Caption: Alkylation of this compound.

Cycloaddition Reactions

The C=Se double bond can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, it can react with dienes in a [4+2] cycloaddition or with 1,3-dipoles in a [3+2] cycloaddition to form novel heterocyclic systems.

Proposed Protocol: [4+2] Cycloaddition with a Diene

Materials:

-

This compound

-

A reactive diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Anhydrous toluene or xylene

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a sealed tube, dissolve this compound (1.0 mmol) and the diene (2.0 mmol) in anhydrous toluene (10 mL).

-

Heat the mixture at 110-130 °C for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: [4+2] Cycloaddition of this compound.

Safety Precautions

Organoselenium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5] Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately with plenty of water. Dispose of selenium-containing waste according to institutional guidelines.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound and suggest avenues for its further chemical modification. The potential for diverse reactivity makes this compound an attractive scaffold for the development of new molecules with applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and explore the full potential of this intriguing selenium-containing heterocycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

The Enigmatic Role of 9H-Selenoxanthene-9-thione in Organoselenium Synthesis: A Call for Exploratory Research

For researchers, scientists, and professionals in drug development, the synthesis of novel organoselenium compounds is a field of burgeoning interest due to their unique biological activities and potential therapeutic applications. While a diverse array of selenium-containing reagents has been developed and utilized, the application of 9H-selenoxanthene-9-thione in this domain remains largely unexplored and undocumented in publicly available scientific literature.

Despite extensive searches for the synthesis, reactivity, and applications of this compound as a reagent in organoselenium chemistry, no specific protocols or detailed application notes could be retrieved. The compound, identified by its CAS number 80683-67-6, appears to be a chemical entity that has not yet been leveraged in the documented synthesis of other organoselenium compounds. This lack of information presents a significant gap but also an opportunity for novel research in the field.

This document, therefore, aims to provide a conceptual framework and potential research directions for investigating the utility of this compound in organoselenium synthesis, based on the known chemistry of analogous sulfur compounds (thiones) and general principles of organoselenium reactivity.

Postulated Reactivity and Potential Applications

Based on the structure of this compound, which features a reactive carbon-selenium double bond (selenone), several potential applications in organoselenium synthesis can be hypothesized.

1. Selenium Transfer Reactions:

One of the most promising potential applications of this compound is as a selenium transfer agent. The C=Se bond is generally weaker than a C=S or C=O bond, suggesting that the selenium atom could be readily transferred to other substrates.

-

Synthesis of Selenides and Diselenides: The reaction of this compound with organometallic reagents (e.g., Grignard or organolithium reagents) could potentially lead to the formation of selenols upon acidic workup, which can then be converted to selenides or diselenides.

-

Cycloaddition Reactions: The selenone moiety could participate in cycloaddition reactions, such as [2+2], [2+3], or [4+2] cycloadditions, with various unsaturated substrates like alkenes, alkynes, and dienes. This would provide a pathway to novel selenium-containing heterocyclic compounds.

2. Precursor to Other Selenoxanthene Derivatives:

This compound could serve as a versatile starting material for the synthesis of a variety of other 9-substituted-9H-selenoxanthene derivatives. Nucleophilic attack at the C-9 position, followed by elimination or rearrangement, could introduce a range of functional groups.

Proposed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols that could be investigated to explore the synthetic utility of this compound. These are not based on existing literature for this specific compound but are derived from analogous reactions with thiones and other selenium reagents.

Table 1: Hypothetical Reactions and Conditions

| Reaction Type | Substrate | Reagent | Solvent | Temperature (°C) | Potential Product |

| Nucleophilic Addition | Organolithium (e.g., n-BuLi) | This compound | THF | -78 to rt | 9-Butyl-9H-selenoxanthen-9-ol (after workup) |

| Cycloaddition | 2,3-Dimethyl-1,3-butadiene | This compound | Toluene | 80-110 | Diels-Alder adduct |

| Deselenization | Triphenylphosphine | This compound | Toluene | 110 | 9-Triphenylphosphonio-9H-selenoxanthene |

Logical Workflow for a Research Program

The following diagram illustrates a potential workflow for a research program aimed at elucidating the synthetic applications of this compound.

Caption: A proposed research workflow for investigating this compound.

Conclusion and Future Outlook

The current lack of documented applications for this compound in organoselenium synthesis represents a significant knowledge gap. The hypothetical reaction schemes and the proposed research workflow presented here are intended to serve as a starting point for researchers interested in exploring the potential of this enigmatic reagent. Elucidating the reactivity of this compound could unlock new pathways for the synthesis of novel organoselenium compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation is strongly encouraged to validate these hypotheses and establish this compound as a valuable tool in the synthetic chemist's arsenal.

Application Notes and Protocols for the Scalable Synthesis of 9H-Selenoxanthene-9-thione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route to 9H-Selenoxanthene-9-thione, a molecule with significant potential in industrial applications, particularly in the fields of photodynamic therapy and organic electronics. The protocols outlined below are based on established chemical transformations and are intended to serve as a foundational guide for laboratory synthesis and scale-up operations.

Introduction

This compound is a heterocyclic compound containing both selenium and sulfur, a combination that imparts unique photophysical and electronic properties. Its structural similarity to thioxanthenes and selenoxanthenes, which have known applications as photosensitizers and in organic light-emitting diodes (OLEDs), suggests that this compound may also exhibit valuable characteristics for these and other industrial applications. This document details a two-step synthetic pathway for the scalable production of this compound, starting from commercially available precursors.

Synthetic Pathway Overview

The proposed scalable synthesis of this compound involves two primary stages:

-

Synthesis of 9H-Selenoxanthen-9-one: This precursor is synthesized via the intramolecular cyclization of 2-(phenylselanyl)benzoic acid.

-

Thionation of 9H-Selenoxanthen-9-one: The ketone functional group of the precursor is converted to a thione using Lawesson's reagent.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Scalable Synthesis of 9H-Selenoxanthen-9-one

This protocol is adapted from general methods for the synthesis of diaryl selenides and their subsequent cyclization.

3.1.1. Synthesis of 2-(Phenylselanyl)benzoic Acid

-

Materials:

-

2-Iodobenzoic acid

-

Benzeneselenol

-

Copper(I) iodide (CuI)

-

Neocuproine

-

Sodium tert-butoxide

-

Toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Protocol:

-

To an oven-dried reaction vessel, add 2-iodobenzoic acid (1.0 eq), CuI (0.1 eq), and neocuproine (0.1 eq).

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous toluene, followed by sodium tert-butoxide (1.5 eq) and benzeneselenol (1.1 eq).

-

The reaction mixture is heated to 110°C and stirred for 24 hours.

-

After cooling to room temperature, the reaction is quenched with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude 2-(phenylselanyl)benzoic acid, which can be purified by recrystallization.

-

3.1.2. Cyclization to 9H-Selenoxanthen-9-one

-

Materials:

-

2-(Phenylselanyl)benzoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

-

Protocol:

-

2-(Phenylselanyl)benzoic acid (1.0 eq) is added to an excess of polyphosphoric acid (or Eaton's reagent).

-

The mixture is heated to 80-100°C and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is cooled and then carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration and washed with water and a saturated sodium bicarbonate solution.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield 9H-Selenoxanthen-9-one.

-

Caption: Workflow for the synthesis of 9H-Selenoxanthen-9-one.

Step 2: Thionation of 9H-Selenoxanthen-9-one

This protocol utilizes Lawesson's reagent for the efficient conversion of the ketone to the thione.[1][2] For industrial applications, a chromatography-free workup is desirable.[3]

-

Materials:

-

9H-Selenoxanthen-9-one

-

Lawesson's reagent

-

Anhydrous toluene

-

Ethylene glycol

-

Sodium hydroxide solution (5%)

-

Brine

-

Activated carbon

-

Ethanol

-

-

Protocol:

-

In a reaction vessel under an inert atmosphere, dissolve 9H-Selenoxanthen-9-one (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5-0.6 eq) to the solution.

-

Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture and add ethylene glycol. Stir for 30 minutes to decompose the Lawesson's reagent byproducts.

-

Wash the organic phase with a 5% sodium hydroxide solution, followed by water and brine.

-

The organic layer can be treated with activated carbon to remove colored impurities.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from ethanol.

-

| Parameter | Step 1: Synthesis of 9H-Selenoxanthen-9-one | Step 2: Thionation |

| Reactants | 2-Iodobenzoic acid, Benzeneselenol | 9H-Selenoxanthen-9-one, Lawesson's Reagent |

| Solvent | Toluene | Toluene |

| Temperature | 110°C (coupling), 80-100°C (cyclization) | 110°C (reflux) |

| Reaction Time | 24 hours (coupling), 2-4 hours (cyclization) | 2-6 hours |

| Typical Yield | 70-85% (overall) | 85-95% |

| Purification | Recrystallization | Recrystallization |

Potential Industrial Applications

The unique structural features of this compound suggest its utility in advanced materials and pharmaceutical development.

Photodynamic Therapy (PDT)

The presence of a heavy selenium atom is known to enhance intersystem crossing, a key property for efficient photosensitizers used in PDT. Upon excitation with light of a specific wavelength, this compound may generate reactive oxygen species that can selectively destroy cancer cells.

Caption: Photosensitization mechanism in Photodynamic Therapy.

Organic Light-Emitting Diodes (OLEDs)

Organoselenium compounds have been explored as components in OLEDs. This compound could potentially be used as a host material or as a dopant in the emissive layer of OLED devices, contributing to their efficiency and color purity.

Caption: Structure of a typical OLED device.

Safety and Handling

-

Organoselenium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

-

Lawesson's reagent has a strong, unpleasant odor and is flammable. Handle in a fume hood away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 9H-Selenoxanthene-9-thione

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 9H-Selenoxanthene-9-thione is a dark, oily solid after synthesis. What is the best initial purification step?

A1: For a crude, impure solid, it is often best to start with column chromatography to separate the desired product from major impurities, such as unreacted starting materials, reaction byproducts, and decomposition products. Recrystallization can then be used as a final polishing step to obtain highly pure material.

Q2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A2: Common impurities can include:

-

Starting Materials: Unreacted 9H-selenoxanthene or the thionating agent.

-

Byproducts from Thionation: If using a reagent like Lawesson's reagent, phosphorus-containing byproducts are common and can be difficult to remove.

-

Oxidation Products: The selenoxanthene core can be susceptible to oxidation, leading to the corresponding selenoxide.

-

Solvent Residues: High-boiling point solvents used in the synthesis may be present.

Q3: I am having trouble separating my product from byproducts using silica gel column chromatography. What can I try?

A3: If you are experiencing co-elution on silica gel, consider the following:

-

Change the Stationary Phase: Sometimes, switching to a different stationary phase can significantly improve separation. Alumina (neutral or basic) can be a good alternative, especially for separating polar, phosphorus-containing impurities.

-

Use a Different Solvent System: If you are using a standard hexane/ethyl acetate system, try incorporating a chlorinated solvent like dichloromethane or a more polar solvent like acetone in small amounts to alter the selectivity.

-

Consider a Specialized Column: For aromatic sulfur and selenium heterocycles, columns with a biphenyl stationary phase have shown increased retention and selectivity, which may be beneficial.

Q4: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. To address this:

-

Use a a Two-Solvent System: Dissolve your compound in a minimal amount of a good solvent (in which it is highly soluble) at room temperature. Then, slowly add a poor solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

-

Lower the Cooling Rate: Ensure the solution cools down slowly to encourage crystal formation over precipitation. You can do this by insulating the flask.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The small glass particles can act as nucleation sites for crystal growth.

-

Seed the Solution: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.

Q5: What are some good starting solvents for the recrystallization of this compound?

A5: Based on the aromatic and heterocyclic nature of the compound, you can start by testing the following solvents and solvent pairs:

-

Single Solvents: Toluene, xylene, ethanol, or acetone.

-

Solvent Pairs: Hexane/ethyl acetate, hexane/dichloromethane, or ethanol/water.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

TLC plates and chamber

-

UV lamp

Procedure:

-

TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a solvent system such as 9:1 hexane/ethyl acetate. Visualize the spots under a UV lamp to determine the Rf value of the product and impurities.

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the column. Add another thin layer of sand on top.

-

Elution: Begin eluting the column with pure hexane, gradually increasing the polarity by adding more ethyl acetate. A suggested starting gradient could be from 100% hexane to 95:5 hexane/ethyl acetate, and then to 9:1 hexane/ethyl acetate.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for recrystallizing the product obtained from column chromatography.

Materials:

-

Purified this compound from chromatography

-

Selected recrystallization solvent (e.g., toluene or an ethanol/water mixture)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to fully dissolve the solid.

-